

Molecular Function of BRPF1 in the MOZ Complex

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BRPF1 functions as an essential scaffold and multivalent chromatin reader for the MOZ histone acetyltransferase (HAT) complex. This 4-subunit complex includes MOZ (KAT6A), BRPF1, ING5, and MEAF6 [1] [2]. The table below summarizes the core components and BRPF1's functional domains.

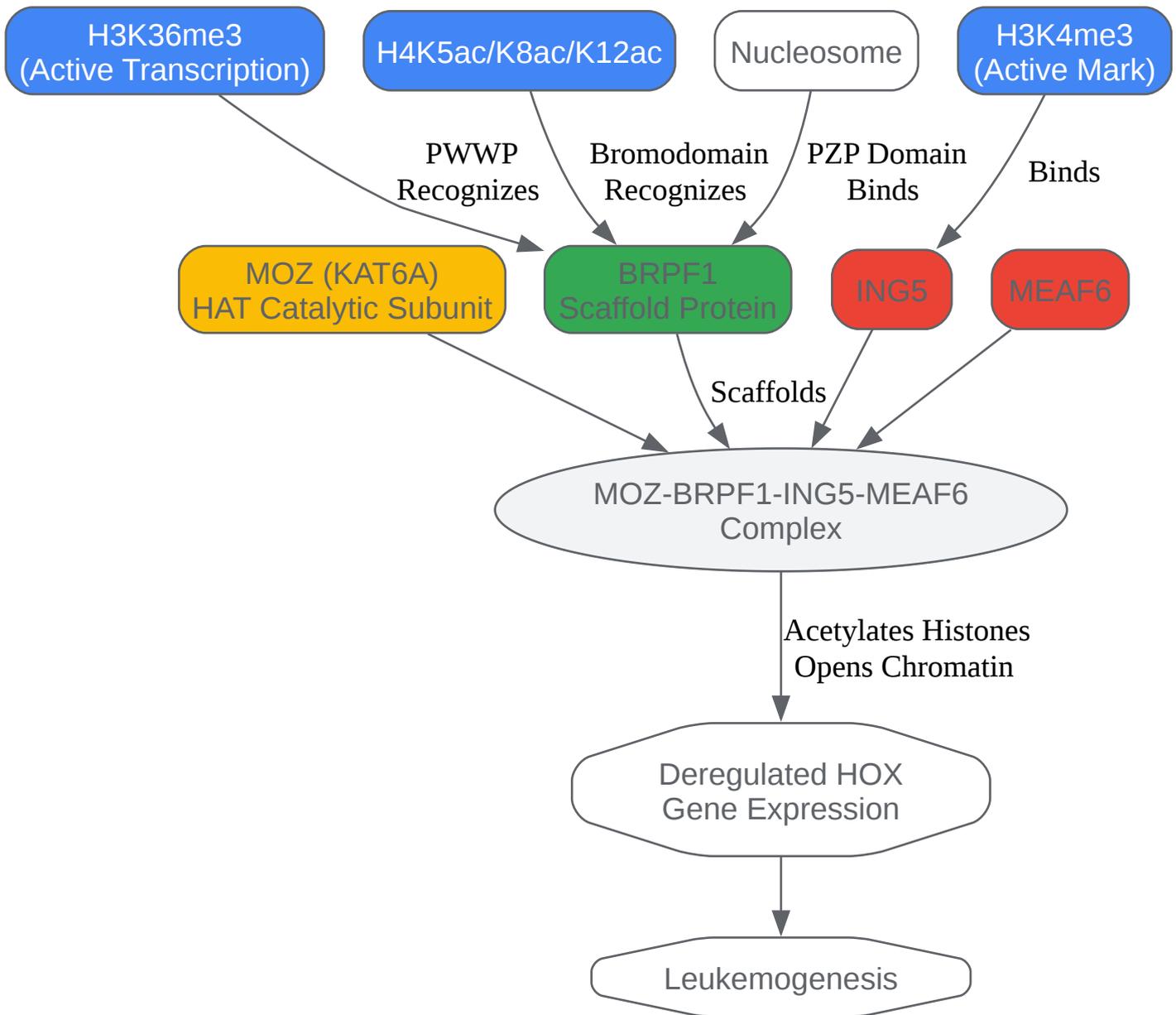
Table 1: The MOZ HAT Complex Core Subunits

Protein	Role in Complex	Key Functional Domains
MOZ (KAT6A)	Catalytic subunit, MYST family histone acetyltransferase [2]	NEMM, MYST (HAT domain), DPF (double PHD finger) [2]
BRPF1	Central scaffolding subunit and multivalent chromatin reader [1] [2]	PZP (binds nucleosome), Bromodomain (binds acetylated lysines), PWWP (binds H3K36me3) [1] [2]
ING5	Subunit linking complex to chromatin [2]	PHD finger (binds H3K4me3) [2]
MEAF6	Stabilizing subunit [2]	No reader domains specified in sources

Table 2: BRPF1 Chromatin Reader Domains

Domain	Recognition Specificity	Functional Role
PZP (PHD-Zn knuckle-PHD)	Histone H3 N-terminus and linker DNA [1]	Anchors complex to the nucleosome [1]
Bromodomain	Di-acetylated histone H4 (H4K5acK8ac, H4K5acK12ac) and other acetylated marks (H2AK5ac, H3K14ac) [3] [4]	Recruits complex to acetylated chromatin regions [3]
PWWP	Histone H3 lysine 36 trimethylation (H3K36me3) [1]	Targets complex to actively transcribed genomic regions [1]

The following diagram illustrates how these domains and subunits work together to recruit the complex to specific genomic locations and facilitate gene activation, particularly of **HOX** genes, which is a key event in MOZ-related leukemias.



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Diagram 1: The MOZ-BRPF1 complex is recruited to active chromatin regions through its reader domains, leading to histone acetylation, HOX gene activation, and leukemogenesis.

Role of BRPF1 in AML Pathogenesis

The primary oncogenic mechanism of BRPF1 in AML is through its partnership with the **MOZ-TIF2 fusion oncoprotein**, which results from chromosomal translocations and is associated with poor prognosis [5] [2].

- **Critical for MOZ-TIF2 Leukemogenesis:** MOZ-TIF2 forms a stable complex with BRPF1. This complex binds to and epigenetically activates **HOXA9, HOXA10, and MEIS1**—master regulators of hematopoietic stem cell identity that are strongly linked to AML [5].
- **Dependence on HAT Activity and BRPF1:** The leukemic transformation driven by MOZ-TIF2 is fully dependent on both its intrinsic histone acetyltransferase (HAT) activity and the presence of BRPF1. Depletion of BRPF1 disrupts the localization of the complex to HOX genes, leading to a loss of their overexpression and a consequent loss of transformation ability [5].
- **Oncogenic Pathway:** The proposed pathway is: **MOZ-TIF2/BRPF1 complex** → **histone acetylation at HOX genes** → **HOX gene overexpression** → **aberrant self-renewal and blocked differentiation** → **development of AML** [5].

Experimental Evidence and Key Protocols

Key experiments have validated BRPF1's critical role in AML models, primarily using the MOZ-TIF2 fusion context.

Table 3: Key Experimental Findings on BRPF1 in AML

Experimental Approach	Key Finding	Functional Implication
Co-Immunoprecipitation [5]	MOZ-TIF2 forms a stable complex with BRPF1.	BRPF1 is an integral, non-catalytic component of the oncogenic fusion complex.
Chromatin Immunoprecipitation (ChIP) [5]	Both MOZ-TIF2 and BRPF1 interact with the promoters of key HOX genes (e.g., HOXA9, HOXA10) in leukemic cells.	The complex is directly located at and regulates its critical target genes.
BRPF1 Knockdown/Depletion [5]	Loss of BRPF1 decreases MOZ localization on HOX genes and abolishes the in vitro transformation ability of MOZ-TIF2.	BRPF1 is essential for the targeting and oncogenic function of the complex.
HAT-deficient MOZ-TIF2 mutant [5]	A mutant lacking acetyltransferase activity cannot deregulate HOX genes or initiate leukemia.	The enzymatic output of the complex is required for leukemogenesis.

Detailed Protocol: Assessing BRPF1 Dependency in MOZ-TIF2 Driven Leukemogenesis

This methodology outlines the key experiments that established BRPF1 as critical for MOZ-TIF2-induced leukemia [5].

- **Experimental Model:** Use a suitable hematopoietic progenitor cell line (e.g., murine bone marrow cells) transformed with the MOZ-TIF2 oncogene.
- **Genetic Intervention (Knockdown):**
 - **Target:** Introduce short hairpin RNAs (shRNAs) specifically targeting BRPF1 into the MOZ-TIF2 transformed cells. Use a non-targeting shRNA as a negative control.
 - **Alternative:** Use a CRISPR/Cas9 system to knock out the BRPF1 gene.
- **Functional Assays:**
 - **Colony-Forming/Replating Assay:** Plate the transfected cells in methylcellulose medium and count the number and size of colonies over multiple serial replatings (typically 3-4 rounds). The expected result is a significant reduction or complete abolition of colony-forming ability upon BRPF1 depletion.
 - **In Vivo Leukemogenesis Assay:** Transplant the control and BRPF1-knockdown cells into immunodeficient mice. Monitor the mice for the development of leukemia. BRPF1-deficient cells are expected to have a significantly delayed or absent leukemogenic potential.
- **Mechanistic Validation:**
 - **Chromatin Immunoprecipitation (ChIP):** Perform ChIP on control and BRPF1-knockdown cells using antibodies against MOZ. Analyze the enrichment at the promoters of HOXA9 and HOXA10 by qPCR. The expected outcome is a loss of MOZ binding to these promoters upon BRPF1 depletion.
 - **Gene Expression Analysis:** Quantify the mRNA levels of HOXA9, HOXA10, and MEIS1 using RT-qPCR. Expect a significant downregulation of these genes following BRPF1 loss.

BRPF1 as a Therapeutic Target

The compelling evidence of BRPF1's role in AML, especially through its bromodomain, makes it a promising candidate for targeted therapy [1].

- **BRPF1 Bromodomain Inhibitors:** Small-molecule inhibitors that block the BRPF1 bromodomain's ability to "read" acetylated histones have been developed, such as **PFI-4** and **OF-1** [6]. Preclinical studies show these inhibitors have notable anticancer effects [1].
- **Mechanism and Strategy:** Inhibiting the bromodomain is expected to displace the MOZ/MORF complexes from their target chromatin sites, disrupting the oncogenic transcriptional program [1] [3].

This approach is particularly attractive in cancers dependent on the MOZ-BRPF1 complex, such as certain AML subtypes.

- **Current Status and Challenge:** While these inhibitors show promise in preclinical models, their translation to clinical use is still hampered by a need for more robust pharmacokinetic and safety data, as well as a clearer definition of the patient populations most likely to benefit [1]. Combinatorial strategies with other targeted therapies are also being explored to enhance efficacy [1].

Future Research Directions

Several key challenges and future directions emerge from the current understanding of BRPF1 in AML:

- **Defining Context-Dependent Role:** BRPF1 can potentially act as both an oncogene and a tumor suppressor depending on the tumor type and molecular context; its precise role in different AML genetic subgroups needs further clarification [1] [7].
- **Understanding Resistance and Combinatorial Therapies:** Research in other cancers (like triple-negative breast cancer) shows BRPF1 can drive chemotherapy resistance by regulating the drug efflux pump ABCB1 [6]. Investigating if similar mechanisms exist in AML could open avenues for combination therapies to overcome resistance.
- **Translating Inhibitors to Clinic:** A major focus is advancing the development of selective BRPF1 bromodomain inhibitors and initiating clinical trials to evaluate their safety and efficacy in AML patients [1].

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References

1. BRPF1 in cancer epigenetics: a key regulator of histone ... [nature.com]
2. The MOZ-BRPF1 acetyltransferase complex in epigenetic ... [frontiersin.org]
3. The BRPF1 bromodomain is a molecular reader of di- ... [pmc.ncbi.nlm.nih.gov]
4. (PDF) Molecular Insights into the Recognition of N-Terminal Histone... [academia.edu]
5. Bromodomain-PHD finger protein 1 is critical for leukemogenesis... [pubmed.ncbi.nlm.nih.gov]

6. Chromatin-focused genetic and chemical screens identify ... [pmc.ncbi.nlm.nih.gov]

7. - Wikipedia Brpf 1 [en.wikipedia.org]

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